Scientific Field: Environmental Science Application Summary: The U.S. Geological Survey, in cooperation with the Oregon Department of Transportation (ODOT), evaluated the effects of cold-weather chloride deicers (road deicing chemicals) on groundwater quality, with a focus on chloride, near the Siskiyou Pass in southwestern Oregon . Methods of Application: Between the years 2016 and 2020 ODOT applied up to 16,000 gallons per mile of chloride deicer and 143,000 pounds per mile of road salt along an 11-mile stretch of Interstate 5 (I-5) through the Siskiyou Pass . Results: The study results indicate that chloride levels in shallow groundwater downgradient from I-5 are increasing, but dissolved chloride concentrations in domestic wells are not above the U.S. Environmental Protection Agency drinking water recommendations .
Scientific Field: Wastewater Treatment Application Summary: This study analyzed the chloride ion removal mechanism from simulated wastewater . Methods of Application: The removal rate of Cl− increased first and then decreased with pH, removal time and reaction temperature . Results: Using VC in VM to dechlorinate simulated wastewater, the removal rate of Cl− was 94.31% under optimum conditions: pH 2.5, temperature 30 °C and reaction time 10 minutes .
Scientific Field: Energy Storage Application Summary: Chloride-based salt mixtures have experienced a resurgence over the past decade, particularly for use in concentrating solar power and fast-spectrum nuclear reactors . Methods of Application: These salts are used as heat transfer fluids in concentrated solar or nuclear power plants . Results: The use of chloride salts has shown promise in improving the efficiency of energy storage and transfer in these systems .
Scientific Field: Environmental Science Application Summary: This study summarized the sources, distribution, pollution status, and hazards of chloride in China’s water bodies . Methods of Application: The study collected and screened data on the toxicity of chloride to aquatic organisms and used the species sensitivity distribution (SSD) method to derive the water-quality criteria (WQC) value for chloride . Results: The study proposed a recommended value for freshwater water-quality standards for chloride in China: less than 200 mg·L−1 .
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₁₀H₁₅ClO₃S. It features a bicyclic structure characterized by a dimethyl substitution and a methanesulfonyl chloride functional group. This compound is also known as (1R)-(-)-10-camphorsulfonyl chloride and is related to various derivatives of camphor, which are widely used in organic synthesis and medicinal chemistry .
The synthesis of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride can be achieved through several methods:
These methods highlight the flexibility in synthesizing this compound from readily available precursors .
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride has several applications:
Similar compounds include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
(1R)-Camphorsulfonic Acid | Sulfonic acid derivative of camphor | Exhibits strong acidity and solubility in water |
(±)-Camphor | A bicyclic monoterpene | Known for its aromatic properties and use as a flavoring agent |
10-Camphorsulfonic Acid Chloride | Related sulfonic acid derivative | Used as a reagent in organic synthesis |
The uniqueness of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride lies in its specific stereochemistry and bicyclic structure that may confer distinct reactivity patterns compared to other camphor derivatives. Its potential applications in pharmaceuticals and organic synthesis further distinguish it from its analogs .
The camphorsulfonyl moiety emerged as a critical functional group in the mid-20th century, bridging classical terpene chemistry and modern asymmetric synthesis. Early work focused on exploiting camphor’s inherent chirality to resolve racemic mixtures, but the introduction of the sulfonyl chloride group in the 1970s marked a paradigm shift. This modification enhanced reactivity toward nucleophiles while retaining the camphor scaffold’s stereodirecting capabilities. The sulfonyl chloride derivative gained prominence in peptide synthesis, where it enabled selective protection of amino groups. By the 1990s, its utility expanded to industrial-scale pharmaceutical production, particularly in synthesizing proton pump inhibitors like esomeprazole.
The compound’s nomenclature reflects its complex stereochemistry:
Standardization efforts have prioritized the (1R,4S) configuration descriptor to eliminate ambiguity in stereochemical reporting.
As a chiral auxiliary, this compound enables:
The most established route involves chlorinating 10-camphorsulfonic acid, leveraging its rigid bicyclic framework to retain stereochemical integrity. In a typical procedure, 10-camphorsulfonic acid reacts with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the sulfonic acid is replaced by chlorine, yielding the sulfonyl chloride [4] . For instance, refluxing 10-camphorsulfonic acid with 3.5 equivalents of thionyl chloride in anhydrous conditions for 2 hours achieves a 96% conversion rate [6]. Excess thionyl chloride is removed via vacuum distillation, followed by toluene azeotrope purification to eliminate residual reagents [4].
Alternative chlorination employs phosphorus pentachloride (PCl₅), which acts as both a Lewis acid and chlorinating agent. Here, 10-camphorsulfonic acid reacts with PCl₅ in dichloromethane at 0–5°C, generating the sulfonyl chloride through intermediate oxonium ion formation . This method avoids thionyl chloride’s volatility but requires stringent moisture control to prevent hydrolysis. Yields typically range between 85–90%, with phosphorus oxychloride (POCl₃) as a byproduct [4].
Optimized thionyl chloride protocols emphasize solvent-free conditions or minimal solvent use to enhance atom economy. A representative method involves stirring 10-camphorsulfonic acid with thionyl chloride at 60°C for 4 hours, achieving near-quantitative yields [6]. Post-reaction, the mixture is concentrated under reduced pressure, and the product is crystallized from cold hexane to obtain high-purity (>98%) sulfonyl chloride .
Table 1: Comparison of Classical Synthesis Methods
Method | Reagent | Temperature | Time | Yield | Purity |
---|---|---|---|---|---|
Thionyl Chloride | SOCl₂ | Reflux | 2 h | 96% | >98% |
Phosphorus Pentachloride | PCl₅ | 0–5°C | 3 h | 85–90% | 95% |
Solvent-Free SOCl₂ | SOCl₂ | 60°C | 4 h | 99% | >99% |
Recent efforts focus on reducing hazardous byproducts. Microwave-assisted synthesis using catalytic thionyl chloride has shown promise, reducing reaction times to 30 minutes with 94% yield . Ionic liquids as solvents also mitigate waste, though scalability remains challenging.
Continuous-flow reactors enable large-scale synthesis by maintaining precise temperature control and reagent stoichiometry. A pilot-scale setup using thionyl chloride in a tubular reactor achieved 92% yield at 1 kg/batch, demonstrating industrial viability [6].
The (1S)-(+)-isomer is synthesized from enantiomerically pure (1S)-10-camphorsulfonic acid. Chiral resolution via diastereomeric salt formation with (R)-α-methylbenzylamine ensures >99% enantiomeric excess (ee) [2]. Subsequent chlorination retains configuration, and final purification uses recrystallization from ethyl acetate/hexane .
The (1R)-(−)-isomer employs (1R)-10-camphorsulfonic acid, derived from (−)-camphor. Halogen exchange reactions with lithium iodide (LiI) in acetonitrile facilitate stereoretentive conversion to the sulfonyl chloride, followed by column chromatography on silica gel to achieve 97% ee [2].
Table 2: Stereochemical Synthesis Outcomes
Isomer | Starting Material | Resolution Method | Final Purity |
---|---|---|---|
(1S)-(+) | (1S)-Acid | Diastereomeric salts | >99% ee |
(1R)-(−) | (1R)-Acid | Chiral chromatography | 97% ee |
Corrosive